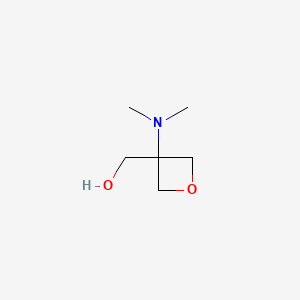![molecular formula C17H20BFO2 B573385 (3-Fluor-4'-Pentyl-[1,1'-Biphenyl]-4-yl)borsäure CAS No. 163129-14-4](/img/structure/B573385.png)
(3-Fluor-4'-Pentyl-[1,1'-Biphenyl]-4-yl)borsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid is an organoboron compound that features a boronic acid functional group attached to a biphenyl structure with a fluoro and pentyl substituent
Wissenschaftliche Forschungsanwendungen
(3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid has several scientific research applications:
Chemistry: Used in cross-coupling reactions to synthesize complex organic molecules.
Biology: Potential use in the development of biologically active compounds and drug discovery.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
Target of Action
The primary targets of boronic acids, such as (3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid, are often diols and strong Lewis bases . These targets are prevalent in various biological systems, making boronic acids versatile in their applications .
Mode of Action
Boronic acids interact with their targets through the formation of cyclic boronate esters . This interaction is reversible and sensitive to the surrounding environment, which allows boronic acids to act as sensors . In the case of (3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid, the compound may interact with its targets in a similar manner, although specific interactions would depend on the exact biological context.
Biochemical Pathways
Boronic acids can affect various biochemical pathways due to their ability to interact with diols . They have been used in the manipulation and labeling of proteins, the separation of biomolecules, and the development of therapeutics . The exact pathways affected by (3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid would depend on its specific targets and the biological system in which it is used.
Pharmacokinetics
The pharmacokinetics of boronic acids, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on their specific chemical structure . .
Result of Action
The molecular and cellular effects of (3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid would depend on its specific targets and the biological system in which it is used. For example, boronic acids have been shown to inhibit certain enzymes, which could potentially lead to therapeutic effects .
Action Environment
The action, efficacy, and stability of boronic acids can be influenced by various environmental factors. For instance, the formation of boronate esters is sensitive to pH, which can affect the interaction between boronic acids and their targets . Other factors, such as temperature and the presence of competing molecules, could also influence the action of (3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a halogenated biphenyl derivative and a boronic acid or ester.
Introduction of the Fluoro and Pentyl Groups: The fluoro and pentyl groups can be introduced through electrophilic aromatic substitution reactions or via Grignard reagents.
Boronic Acid Functionalization: The final step involves the conversion of the biphenyl derivative to the boronic acid using methods such as hydrolysis of boronate esters or direct borylation using diboron reagents.
Industrial Production Methods
Industrial production of (3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions followed by purification processes such as crystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions often involve the use of palladium catalysts and bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Corresponding alcohols or alkanes.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
4-Fluorophenylboronic acid: Contains a fluoro substituent but lacks the biphenyl structure.
3-Fluorophenylboronic acid: Similar to 4-fluorophenylboronic acid but with the fluoro group in a different position.
Uniqueness
(3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid is unique due to its specific substitution pattern and the presence of both fluoro and pentyl groups on the biphenyl core. This combination of functional groups can impart distinct reactivity and properties, making it valuable for specific synthetic applications.
Eigenschaften
IUPAC Name |
[2-fluoro-4-(4-pentylphenyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BFO2/c1-2-3-4-5-13-6-8-14(9-7-13)15-10-11-16(18(20)21)17(19)12-15/h6-12,20-21H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBMYLLGXOKXFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2=CC=C(C=C2)CCCCC)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696535 |
Source


|
| Record name | (3-Fluoro-4'-pentyl[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163129-14-4 |
Source


|
| Record name | (3-Fluoro-4'-pentyl[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,18-bis(1,3-thiazol-2-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B573304.png)
![1,3,7,8-Tetraazaspiro[4.4]nonane](/img/structure/B573305.png)





